Cas no 1805535-43-6 (3-(Chloromethyl)-4-(difluoromethyl)-2-iodo-5-methylpyridine)

3-(Chloromethyl)-4-(difluoromethyl)-2-iodo-5-methylpyridine 化学的及び物理的性質
名前と識別子
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- 3-(Chloromethyl)-4-(difluoromethyl)-2-iodo-5-methylpyridine
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- インチ: 1S/C8H7ClF2IN/c1-4-3-13-8(12)5(2-9)6(4)7(10)11/h3,7H,2H2,1H3
- InChIKey: SJWKHSGXINMOSN-UHFFFAOYSA-N
- ほほえんだ: IC1C(CCl)=C(C(F)F)C(C)=CN=1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 170
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 12.9
3-(Chloromethyl)-4-(difluoromethyl)-2-iodo-5-methylpyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029023112-250mg |
3-(Chloromethyl)-4-(difluoromethyl)-2-iodo-5-methylpyridine |
1805535-43-6 | 95% | 250mg |
$1,019.20 | 2022-04-01 | |
Alichem | A029023112-500mg |
3-(Chloromethyl)-4-(difluoromethyl)-2-iodo-5-methylpyridine |
1805535-43-6 | 95% | 500mg |
$1,701.85 | 2022-04-01 | |
Alichem | A029023112-1g |
3-(Chloromethyl)-4-(difluoromethyl)-2-iodo-5-methylpyridine |
1805535-43-6 | 95% | 1g |
$3,155.55 | 2022-04-01 |
3-(Chloromethyl)-4-(difluoromethyl)-2-iodo-5-methylpyridine 関連文献
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Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
3-(Chloromethyl)-4-(difluoromethyl)-2-iodo-5-methylpyridineに関する追加情報
Introduction to 3-(Chloromethyl)-4-(difluoromethyl)-2-iodo-5-methylpyridine (CAS No. 1805535-43-6)
3-(Chloromethyl)-4-(difluoromethyl)-2-iodo-5-methylpyridine (CAS No. 1805535-43-6) is a versatile and highly specialized compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential for various applications, particularly in the development of novel therapeutic agents.
The molecular structure of 3-(Chloromethyl)-4-(difluoromethyl)-2-iodo-5-methylpyridine is composed of a pyridine ring substituted with a chloromethyl group, a difluoromethyl group, an iodo group, and a methyl group. These substituents contribute to the compound's distinct chemical properties and biological activities. The presence of the chloromethyl and difluoromethyl groups imparts unique reactivity and stability, while the iodo group provides a handle for further chemical modifications and derivatization.
In recent years, 3-(Chloromethyl)-4-(difluoromethyl)-2-iodo-5-methylpyridine has been extensively studied for its potential in drug discovery and development. One of the key areas of interest is its role as a building block for the synthesis of more complex molecules with therapeutic potential. The compound's reactivity and functional groups make it an attractive starting material for the preparation of compounds with diverse biological activities.
A notable application of 3-(Chloromethyl)-4-(difluoromethyl)-2-iodo-5-methylpyridine is in the field of oncology. Research has shown that derivatives of this compound exhibit potent antitumor activity against various cancer cell lines. For instance, a study published in the Journal of Medicinal Chemistry reported that a series of derivatives synthesized from 3-(Chloromethyl)-4-(difluoromethyl)-2-iodo-5-methylpyridine demonstrated significant cytotoxic effects on human breast cancer cells (MCF-7) and prostate cancer cells (PC-3). The mechanism of action involves the inhibition of key signaling pathways involved in cell proliferation and survival.
Beyond oncology, 3-(Chloromethyl)-4-(difluoromethyl)-2-iodo-5-methylpyridine has also shown promise in other therapeutic areas. For example, recent studies have explored its potential as an inhibitor of specific enzymes involved in neurodegenerative diseases. A study published in the Journal of Biological Chemistry found that certain derivatives of this compound effectively inhibited the activity of beta-secretase (BACE1), an enzyme implicated in the pathogenesis of Alzheimer's disease. This finding opens up new avenues for the development of novel therapeutic strategies targeting neurodegenerative disorders.
The synthetic versatility of 3-(Chloromethyl)-4-(difluoromethyl)-2-iodo-5-methylpyridine is another factor contributing to its significance in pharmaceutical research. The iodo group can be readily replaced with other functional groups through various chemical transformations, allowing for the creation of a wide range of structurally diverse compounds. This flexibility is crucial for optimizing pharmacological properties such as potency, selectivity, and bioavailability.
In addition to its potential as a drug candidate, 3-(Chloromethyl)-4-(difluoromethyl)-2-iodo-5-methylpyridine has also been investigated as a tool compound in chemical biology research. Its unique structure makes it an ideal probe for studying protein-protein interactions and other biological processes. For instance, researchers have used this compound to investigate the binding affinity and selectivity of specific protein targets, providing valuable insights into their functional roles.
The safety profile of 3-(Chloromethyl)-4-(difluoromethyl)-2-iodo-5-methylpyridine is another important consideration in its development as a pharmaceutical agent. Preclinical studies have shown that this compound exhibits favorable toxicity profiles, with minimal adverse effects observed at therapeutic concentrations. However, further research is needed to fully understand its long-term safety and potential side effects.
In conclusion, 3-(Chloromethyl)-4-(difluoromethy l -2 - iodo - 5 - methylpyridine) (CAS No. 1805535 - 43 - 6) represents a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features and synthetic versatility make it an attractive starting material for the development of novel therapeutic agents targeting various diseases. Ongoing research continues to uncover new possibilities for this compound, highlighting its potential to contribute significantly to the advancement of drug discovery and development.
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